4-(1H-Indazol-6-YL)-tetrahydro-pyran-4-OL vs. 5-yl Regioisomer: Equivalent Lipophilicity (XLogP = 0.9) with Conserved Hydrogen Bonding Capacity
When compared to the 5-yl regioisomer (CAS 885272-57-1), 4-(1H-Indazol-6-yl)-tetrahydro-pyran-4-ol exhibits an identical computed XLogP of 0.9, indicating no shift in lipophilic character that could alter membrane permeability or off-target binding [1][2]. Both compounds share the same topological polar surface area (58.1 Ų) and hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) [1][2].
| Evidence Dimension | Lipophilicity (XLogP) and Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | XLogP = 0.9; HBD = 2; HBA = 3; TPSA = 58.1 Ų |
| Comparator Or Baseline | 4-(1H-Indazol-5-yl)-tetrahydro-pyran-4-ol (CAS 885272-57-1): XLogP = 0.9; HBD = 2; HBA = 3; TPSA = 58.1 Ų |
| Quantified Difference | No significant difference in lipophilicity or hydrogen bonding potential |
| Conditions | Computed physicochemical parameters (XLogP3, TPSA) from standard prediction models. |
Why This Matters
This parity allows medicinal chemists to explore 6-yl substitution as a direct bioisosteric replacement for the 5-yl regioisomer without introducing unintended changes to lipophilicity or polarity, preserving SAR continuity while offering a different vector for further functionalization.
- [1] Basechem. 2H-Pyran-4-ol,tetrahydro-4-(1H-indazol-6-yl)- computed properties. http://www.basechem.org/chemical/87551. Accessed April 2026. View Source
- [2] Basechem. 4-(1H-Indazol-5-yl)-tetrahydro-pyran-4-ol (885272-57-1) computed properties. http://www.basechem.org. Accessed April 2026. View Source
